molecular formula C9H14N4O3 B7934518 beta-Alanyl-histidine

beta-Alanyl-histidine

Cat. No.: B7934518
M. Wt: 226.23 g/mol
InChI Key: LPRWJQIYUVKYCW-MLWJPKLSSA-N
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Biological Activity

Beta-alanyl-histidine, commonly known as carnosine, is a dipeptide composed of the amino acids beta-alanine and L-histidine. It is primarily found in skeletal muscle and brain tissues, where it plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on muscle performance, neuroprotective benefits, and implications in health and disease.

1. Antioxidant Properties

Carnosine has been recognized for its antioxidant capabilities , which are vital for protecting cells from oxidative stress. Studies have shown that carnosine can scavenge free radicals and inhibit lipid peroxidation, thereby preserving cellular integrity.

Table 1: Antioxidant Activity of Carnosine

Study ReferenceConcentration (mM)Assessed ActivityResult
10-25Inhibition of lipid peroxidationSignificant inhibition observed
10-25Scavenging hydroxyl radicalsEffective scavenger
VariesProtection against oxidative damageReduced oxidative stress in tissues

2. Effects on Muscle Performance

Carnosine is known to enhance muscle performance by acting as a pH buffer during high-intensity exercise. Its supplementation has been linked to increased muscle carnosine levels, which can improve exercise capacity and recovery.

Case Study: Beta-Alanine Supplementation

In a study involving 30 athletes, participants were divided into three groups receiving either beta-alanine, L-histidine, or both for 23 days. Results indicated that:

  • Beta-Alanine Group : Significant increase in muscle carnosine levels.
  • Combined Group : Enhanced carnosine synthesis compared to beta-alanine alone.
  • L-Histidine Group : No significant change in carnosine levels.

This suggests that while beta-alanine is crucial for carnosine synthesis, L-histidine may support its availability during supplementation .

3. Neuroprotective Benefits

Carnosine exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that carnosine can suppress neuroinflammatory responses and protect neuronal cells from damage.

Findings from Alzheimer's Disease Models

In studies involving Alzheimer’s disease (AD) model mice:

  • Carnosine Treatment : Reduced glial activation and inflammatory markers (e.g., IL-1β) in the hippocampus.
  • Neurovascular Unit Protection : Improved function and structure of neurovascular units, indicating potential therapeutic benefits for cognitive function .

4. Implications in Health and Disease

The biological activity of this compound extends beyond muscle performance and neuroprotection. Its role as an anti-glycation agent suggests potential benefits in metabolic disorders and aging-related conditions.

Table 2: Health Benefits Associated with Carnosine

ConditionMechanism of ActionEvidence Level
AgingReduces oxidative stressModerate
DiabetesInhibits glycationEmerging
Muscle FatigueBuffers lactic acidStrong
Neurodegenerative DiseasesProtects neurons from inflammationStrong

Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-7H,1-3,10H2,(H,13,14)(H,15,16)/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRWJQIYUVKYCW-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC1CC(C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC=NC1C[C@@H](C(=O)O)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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